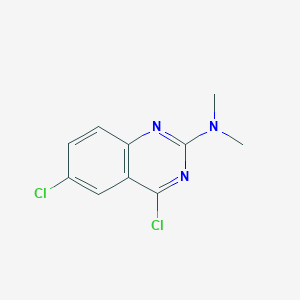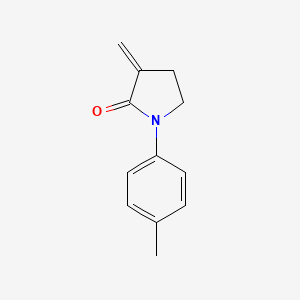
3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with a suitable amine and an appropriate carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar chemical properties but different biological activities.
4-Methylphenyl derivatives: Compounds with the same aromatic ring but different substituents, leading to varied chemical and biological properties.
Uniqueness: 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of the pyrrolidinone ring and the 4-methylphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
70259-97-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methylidene-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
DMXCXVILHMZQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(=C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



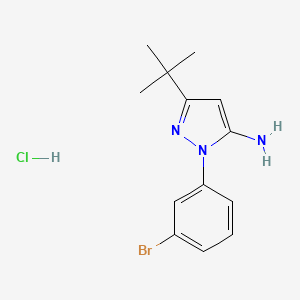
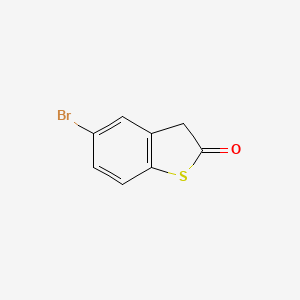
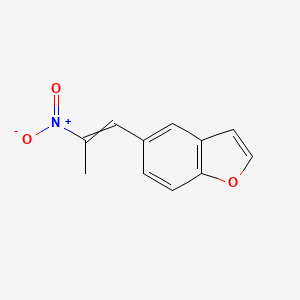
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
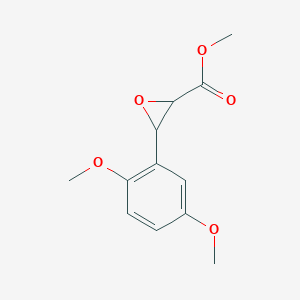
![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
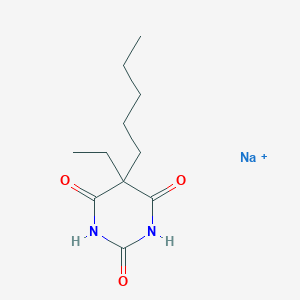
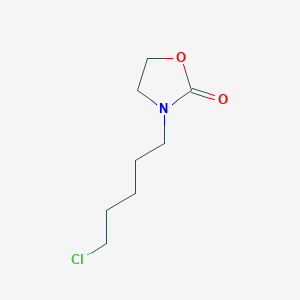
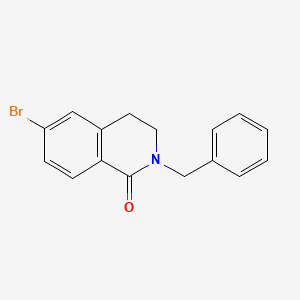
![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
